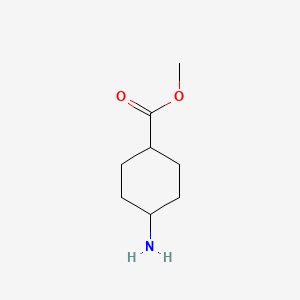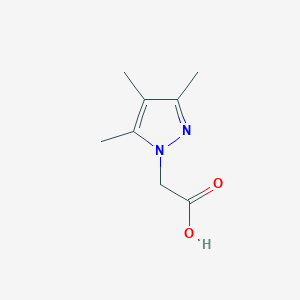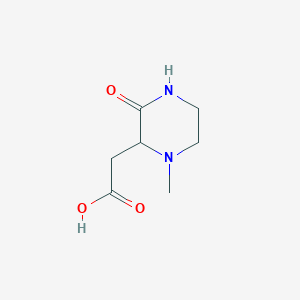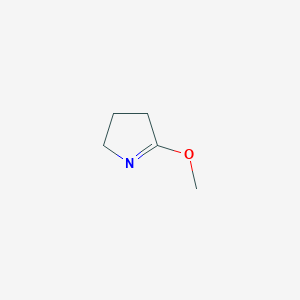
Methyl 4-aminocyclohexanecarboxylate
Übersicht
Beschreibung
“Methyl 4-aminocyclohexanecarboxylate” is a compound with the molecular formula C8H15NO2 . It is also known by other names such as “methyl 4-aminocyclohexane-1-carboxylate” and “trans-Methyl-4-aMinocyclohexanecarboxylate” among others . It is generally used as an intermediate in pharmaceutical and chemical research .
Molecular Structure Analysis
The molecular weight of “this compound” is 157.21 g/mol . The IUPAC name is “methyl 4-aminocyclohexane-1-carboxylate” and it has the InChI code "InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3" .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 157.21 g/mol . The compound is soluble in water .Wissenschaftliche Forschungsanwendungen
Optical Properties and Derivatives
Methyl 4-aminocyclohexanecarboxylate, in its various forms, has been studied for its optical properties. For instance, the preparation of optically active trans-2-aminocyclohexanecarboxylic acids was achieved by preferential crystallization, leading to the production of several active trans-1,2-disubstituted cyclohexanes. These include compounds such as (+)-, and (−)-ethyl trans-2-aminocyclohexanecarboxylate, and others, which were analyzed for their optical rotations and molecular rotations (Nohira, Ehara, & Miyashita, 1970).
Antiplasmin and Anticonvulsant Activities
Studies have been conducted on derivatives of this compound for potential medicinal applications. For instance, the synthesis and analysis of 4-aminomethylcyclohexanecarboxylic acid derivatives have been explored for their antiplasmin activity (Isoda, 1979). Additionally, the compound has been evaluated for its anticonvulsant activities, particularly in the form of enaminones (Scott et al., 1993).
Synthesis and Structural Analysis
The compound has been utilized in various synthetic pathways to produce novel compounds. Studies have focused on synthesizing derivatives and analyzing their structures through methods like X-ray diffraction and nuclear magnetic resonance. For example, ethyl cis- and trans-2-aminocyclohexanecarboxylate were used as starting materials for the preparation of various stereospecific compounds (Fülöp et al., 1987).
Potential in Drug Discovery
The potential of this compound and its derivatives in drug discovery is notable. Studies have suggested various applications, such as its use as a building block in the design and synthesis of new compounds with potential pharmacological relevance. For example, 1-Amino-4,4-difluorocyclohexanecarboxylic acid, a fluorinated analogue, has been proposed for its potential in drug discovery, emphasizing its influence on properties like lipophilicity and acidity (Mykhailiuk et al., 2013).
Safety and Hazards
When handling “Methyl 4-aminocyclohexanecarboxylate”, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Dust formation should be avoided. Containers should be kept tightly closed in a cool, well-ventilated place .
Eigenschaften
IUPAC Name |
methyl 4-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKGMXGWLOPOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329662 | |
| Record name | Methyl 4-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62456-15-9 | |
| Record name | Methyl 4-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)
![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)



![6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1348288.png)





